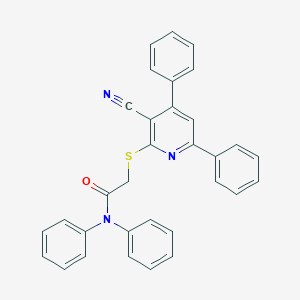![molecular formula C21H12BrN3O2S B409124 2-[5-(4-bromoanilino)-1,3,4-thiadiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B409124.png)
2-[5-(4-bromoanilino)-1,3,4-thiadiazol-2-yl]-3H-benzo[f]chromen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(4-bromoanilino)-1,3,4-thiadiazol-2-yl]-3H-benzo[f]chromen-3-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiadiazole ring fused with a benzochromenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-bromoanilino)-1,3,4-thiadiazol-2-yl]-3H-benzo[f]chromen-3-one typically involves multi-step reactions. One common method includes the reaction of 4-bromoaniline with thiocarbohydrazide to form the intermediate 5-(4-bromo-phenylamino)-1,3,4-thiadiazole. This intermediate is then reacted with 3-formylchromone under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(4-bromoanilino)-1,3,4-thiadiazol-2-yl]-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[5-(4-bromoanilino)-1,3,4-thiadiazol-2-yl]-3H-benzo[f]chromen-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-[5-(4-bromoanilino)-1,3,4-thiadiazol-2-yl]-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to interfere with DNA replication and induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-1,3,4-thiadiazole
- 5-Amino-1,3,4-thiadiazole-2-thiol
- N-(5-Bromo-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
2-[5-(4-bromoanilino)-1,3,4-thiadiazol-2-yl]-3H-benzo[f]chromen-3-one stands out due to its unique combination of a thiadiazole ring with a benzochromenone structure. This fusion imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C21H12BrN3O2S |
|---|---|
Poids moléculaire |
450.3g/mol |
Nom IUPAC |
2-[5-(4-bromoanilino)-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one |
InChI |
InChI=1S/C21H12BrN3O2S/c22-13-6-8-14(9-7-13)23-21-25-24-19(28-21)17-11-16-15-4-2-1-3-12(15)5-10-18(16)27-20(17)26/h1-11H,(H,23,25) |
Clé InChI |
YQCGVNVIFJEMPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NN=C(S4)NC5=CC=C(C=C5)Br |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NN=C(S4)NC5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-tert-butylphenyl)[5-hydroxy-3-pentyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B409041.png)
![N-{2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B409044.png)
![(2-chlorophenyl)[5-hydroxy-3-pentyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B409046.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-3-hexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B409047.png)
![1-[(3-methylphenyl)carbonyl]-3-pentyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B409049.png)
![4-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B409050.png)
![4-Chloro-2-{4-[2-(methyloxy)phenyl]-6-phenylpyridin-2-yl}phenol](/img/structure/B409052.png)
![ETHYL 2-[2-(PHENYLAMINO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B409053.png)
![Ethyl 2-{(2-hydroxybenzyl)[({[1-(2-thienyl)ethylidene]amino}oxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B409054.png)
![1-{(4-Chlorophenyl)[(phenylacetyl)amino]methyl}naphthalen-2-yl acetate](/img/structure/B409055.png)
![[1-[(2-chlorophenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate](/img/structure/B409056.png)
![N-[(4-Chloro-phenyl)-(2-hydroxy-naphthalen-1-yl)-methyl]-benzamide](/img/structure/B409057.png)
methyl]naphthalen-2-yl (phenyloxy)acetate](/img/structure/B409058.png)

